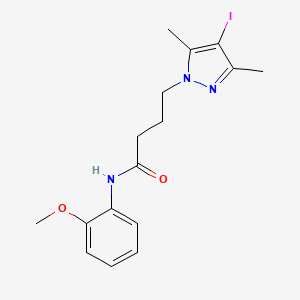
4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Iodination: The pyrazole ring can be iodinated using iodine or an iodine-containing reagent.
Amide formation: The iodinated pyrazole is then reacted with a butanoyl chloride derivative in the presence of a base to form the final amide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrazole ring or the methoxyphenyl group.
Reduction: Reduction reactions may target the iodinated pyrazole ring or the amide group.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can lead to various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound may be investigated for similar activities.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Pyrazole derivatives have been studied for their roles in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide
- 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide
- 4-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide
Uniqueness
The uniqueness of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs.
Properties
Molecular Formula |
C16H20IN3O2 |
|---|---|
Molecular Weight |
413.25 g/mol |
IUPAC Name |
4-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(2-methoxyphenyl)butanamide |
InChI |
InChI=1S/C16H20IN3O2/c1-11-16(17)12(2)20(19-11)10-6-9-15(21)18-13-7-4-5-8-14(13)22-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,18,21) |
InChI Key |
WVQKUNGNHLAKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=CC=C2OC)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















